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Compound of Interest

Compound Name: Allylamine, 1,1-dimethyl-

Cat. No.: B15095344 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for N,N-

dimethylallylamine (C₅H₁₁N), a valuable building block in organic synthesis. The following

sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry

(MS) data, along with generalized experimental protocols for acquiring such spectra.

Spectroscopic Data Summary
The empirical formula for N,N-dimethylallylamine is C₅H₁₁N, with a molecular weight of 85.15

g/mol .[1] The spectroscopic data presented below are crucial for its identification and

characterization in various research and development applications.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The ¹H

and ¹³C NMR data for N,N-dimethylallylamine are summarized below.

¹H NMR (Proton NMR) Data
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Signal
Chemical Shift
(ppm)

Multiplicity
Coupling
Constant (J,
Hz)

Assignment

A 5.833 ddt

J(A,B) = 17.3,

J(A,C) = 9.7,

J(A,D) = 6.4

-CH=

B 5.14 d J(A,B) = 17.3 =CH₂ (trans)

C 5.10 d J(A,C) = 9.7 =CH₂ (cis)

D 2.910 d J(A,D) = 6.4 -CH₂-N

E 2.219 s -N(CH₃)₂

s: singlet, d: doublet, ddt: doublet of doublets of triplets

¹³C NMR (Carbon NMR) Data

While a complete, explicitly published list of ¹³C NMR chemical shifts for N,N-dimethylallylamine

is not readily available in the searched literature, typical chemical shift ranges for similar

structural motifs can be predicted. Carbons directly attached to the nitrogen in aliphatic amines

generally appear in the 10-65 ppm region.[2]

Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The

characteristic IR absorption bands for N,N-dimethylallylamine are presented below.
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Wavenumber (cm⁻¹) Intensity Assignment

~3080 Medium =C-H stretch

~2970, ~2860, ~2820 Strong C-H stretch (aliphatic)

~1645 Medium C=C stretch

~1450 Medium CH₂ bend

~1260 Strong C-N stretch

~995, ~915 Strong =C-H bend (out-of-plane)

Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a

compound. For N,N-dimethylallylamine, the key mass spectral data are as follows:

m/z Relative Intensity (%) Assignment

85 40.5 [M]⁺ (Molecular Ion)

84 24.6 [M-H]⁺

70 11.3 [M-CH₃]⁺

58 100 [CH₂=N(CH₃)₂]⁺ (Base Peak)

42 41.9 [C₃H₆]⁺ or [C₂H₄N]⁺

41 23.5 [C₃H₅]⁺

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data

presented above. These protocols are based on standard laboratory practices for the analysis

of liquid amine samples.

NMR Spectroscopy (¹H and ¹³C)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 7 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15095344?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sample Preparation: A solution of N,N-dimethylallylamine is prepared by dissolving

approximately 5-20 mg of the compound in about 0.5-0.7 mL of a deuterated solvent (e.g.,

chloroform-d, CDCl₃). A small amount of tetramethylsilane (TMS) is added as an internal

standard (0 ppm).

Instrument Setup: The NMR spectrometer is tuned and shimmed for the specific probe and

solvent used.

Data Acquisition:

For ¹H NMR, a standard pulse sequence is used to acquire the spectrum. Key parameters

include the spectral width, acquisition time, and relaxation delay.

For ¹³C NMR, a proton-decoupled pulse sequence is typically employed to simplify the

spectrum. A larger number of scans is usually required due to the lower natural abundance

of the ¹³C isotope.

Data Processing: The acquired free induction decay (FID) is Fourier transformed, and the

resulting spectrum is phase-corrected and baseline-corrected. The chemical shifts are

referenced to the TMS signal.

Fourier Transform Infrared (FTIR) Spectroscopy
Sample Preparation: For a liquid sample like N,N-dimethylallylamine, the spectrum can be

obtained using the neat liquid. A thin film of the sample is placed between two salt plates

(e.g., NaCl or KBr). Alternatively, an Attenuated Total Reflectance (ATR) accessory can be

used by placing a drop of the liquid directly on the ATR crystal.[3][4]

Instrument Setup: A background spectrum of the clean, empty salt plates or ATR crystal is

recorded.

Data Acquisition: The sample is placed in the IR beam path, and the spectrum is acquired.

Multiple scans are typically averaged to improve the signal-to-noise ratio. The spectral range

is commonly set from 4000 to 400 cm⁻¹.[4]

Data Processing: The sample spectrum is ratioed against the background spectrum to

generate the final absorbance or transmittance spectrum.
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Electron Ionization Mass Spectrometry (EI-MS)
Sample Introduction: A small amount of the volatile liquid sample is introduced into the mass

spectrometer, typically via a gas chromatography (GC-MS) system or a direct insertion

probe. The sample is vaporized in the ion source.

Ionization: In the ion source, the gaseous molecules are bombarded with a beam of high-

energy electrons (typically 70 eV). This causes the molecules to ionize and fragment.[5][6]

Mass Analysis: The resulting positively charged ions are accelerated and separated based

on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight

analyzer).

Detection: The separated ions are detected, and a mass spectrum is generated, which plots

the relative abundance of ions as a function of their m/z ratio.

Visualizations
The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical

compound such as N,N-dimethylallylamine.
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A logical workflow for the spectroscopic analysis of a chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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